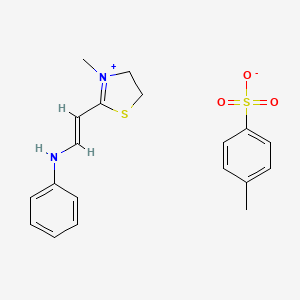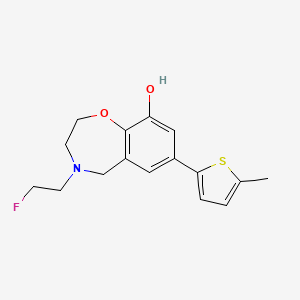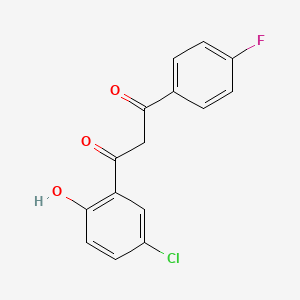![molecular formula C17H15NO2S B5359749 4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone](/img/structure/B5359749.png)
4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone, also known as MTMQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. MTMQ is a member of the quinoline family, which is known for its diverse pharmacological activities. In
Mécanisme D'action
The mechanism of action of 4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer therapy, this compound has been shown to inhibit the activity of topoisomerase II and VEGFR-2, which are involved in DNA replication and angiogenesis, respectively. In antimicrobial activity, this compound has been found to disrupt the cell membrane of bacteria and fungi. In neuroprotection, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer therapy, this compound has been found to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In antimicrobial activity, this compound has been found to exhibit potent activity against various bacterial and fungal strains. In neuroprotection, this compound has been shown to protect against oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone has several advantages and limitations for lab experiments. The advantages include its potent activity against various cancer cells and microorganisms, its ability to cross the blood-brain barrier, and its low toxicity. The limitations include its poor solubility in water, its instability in acidic and basic conditions, and its limited availability.
Orientations Futures
There are several future directions for research on 4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone. One direction is to investigate its potential applications in other fields such as cardiovascular disease and inflammation. Another direction is to optimize its synthesis method to improve the yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its molecular targets. Finally, the development of this compound derivatives with improved pharmacological properties is also an area of interest.
Conclusion:
In conclusion, this compound is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve the yield and purity. This compound has been studied for its potential applications in cancer therapy, antimicrobial activity, and neuroprotection. Its mechanism of action involves the inhibition of various enzymes and signaling pathways. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including investigating its potential applications in other fields, optimizing its synthesis method, and developing this compound derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone involves the reaction of 2-mercaptoaniline with 2-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with chloroacetyl chloride and triethylamine to obtain this compound. This method has been optimized to improve the yield and purity of this compound.
Applications De Recherche Scientifique
4-{[(2-methoxyphenyl)thio]methyl}-2(1H)-quinolinone has been studied for its potential applications in various fields such as cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In antimicrobial activity, this compound has been found to exhibit potent activity against various bacterial and fungal strains. In neuroprotection, this compound has been shown to protect against oxidative stress and neuroinflammation.
Propriétés
IUPAC Name |
4-[(2-methoxyphenyl)sulfanylmethyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-20-15-8-4-5-9-16(15)21-11-12-10-17(19)18-14-7-3-2-6-13(12)14/h2-10H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRZEXXDEQPHFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,5S*,6r)-3-(3,5-dichloro-2-hydroxybenzyl)-N-(2-hydroxyethyl)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5359671.png)

![methyl 5-{5-[2-(4-bromophenyl)-2-cyanovinyl]-2-furyl}-2-chlorobenzoate](/img/structure/B5359675.png)
![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5359683.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5359691.png)
![7-(4-ethoxyphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5359698.png)
![4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5359706.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]nicotinamide](/img/structure/B5359709.png)
![ethyl 1-[4-(2-cyanophenoxy)butyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5359717.png)


![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5359757.png)

